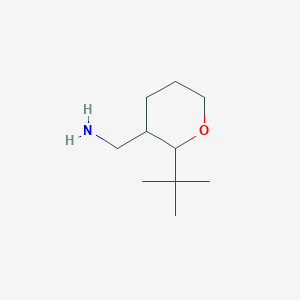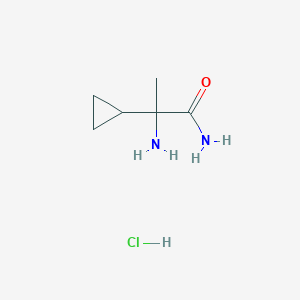![molecular formula C8H7NOS B1524589 4-甲基苯并[d]噻唑-6-醇 CAS No. 1190317-27-1](/img/structure/B1524589.png)
4-甲基苯并[d]噻唑-6-醇
描述
4-Methylbenzo[d]thiazol-6-ol is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 4-Methylbenzo[d]thiazol-6-ol consists of a benzene ring fused to a thiazole ring, with a methyl group attached to the fourth position and a hydroxyl group at the sixth position. This compound exhibits various biological activities, making it a valuable molecule in scientific research and industrial applications.
科学研究应用
4-Methylbenzo[d]thiazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it useful in the development of new drugs and treatments.
Medicine: The compound has shown potential as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
Target of Action
Thiazole derivatives, which include 4-methylbenzo[d]thiazol-6-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in water, alcohol, and ether may influence its stability and efficacy under different environmental conditions.
生化分析
Biochemical Properties
4-Methylbenzo[d]thiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 4-Methylbenzo[d]thiazol-6-ol interacts with proteins involved in inflammatory responses, potentially modulating their activity to reduce inflammation .
Cellular Effects
The effects of 4-Methylbenzo[d]thiazol-6-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, 4-Methylbenzo[d]thiazol-6-ol affects cellular metabolism by interacting with metabolic enzymes, potentially altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, 4-Methylbenzo[d]thiazol-6-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, 4-Methylbenzo[d]thiazol-6-ol can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylbenzo[d]thiazol-6-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-Methylbenzo[d]thiazol-6-ol can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 4-Methylbenzo[d]thiazol-6-ol vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Methylbenzo[d]thiazol-6-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses, modulating their activity to reduce the production of reactive oxygen species . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Methylbenzo[d]thiazol-6-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to modulate enzyme activity and gene expression .
Subcellular Localization
The subcellular localization of 4-Methylbenzo[d]thiazol-6-ol is essential for its function. It is directed to specific compartments within the cell, such as the mitochondria and the nucleus, where it can interact with target biomolecules . This localization is often mediated by targeting signals and post-translational modifications that guide the compound to its site of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d]thiazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminothiophenol is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form an intermediate.
Step 2: The intermediate undergoes cyclization to form 4-Methylbenzo[d]thiazol-6-ol.
The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Common solvents used in this synthesis include dichloromethane and toluene.
Industrial Production Methods
In an industrial setting, the production of 4-Methylbenzo[d]thiazol-6-ol may involve more efficient and scalable methods. One such method is the electrosynthesis of benzothiazole derivatives via C–H thiolation. This process involves the reaction of aniline derivatives with ammonium thiocyanate using electrosynthesis in the presence of sodium bromide as an electrolyte and brominating agent . This method is environmentally friendly and offers moderate to good yields under mild reaction conditions.
化学反应分析
Types of Reactions
4-Methylbenzo[d]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Methylbenzo[d]thiazol-6-ol can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
相似化合物的比较
4-Methylbenzo[d]thiazol-6-ol can be compared with other thiazole derivatives, such as:
2-Methylbenzothiazole: Similar in structure but with a methyl group at the second position instead of the fourth.
Benzothiazole: Lacks the methyl and hydroxyl groups present in 4-Methylbenzo[d]thiazol-6-ol.
6-Hydroxybenzothiazole: Similar but without the methyl group at the fourth position.
The uniqueness of 4-Methylbenzo[d]thiazol-6-ol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
IUPAC Name |
4-methyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6(10)3-7-8(5)9-4-11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJSFRCUYLOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696666 | |
| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-27-1 | |
| Record name | 4-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)



![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)



![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)


